

# CAS number and molecular formula for Fosamprenavir-d4

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Compound of Interest		
Compound Name:	Fosamprenavir-d4	
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## In-Depth Technical Guide: Fosamprenavir-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fosamprenavir-d4**, a deuterated analog of the HIV-1 protease inhibitor prodrug, Fosamprenavir. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and metabolic pathways, designed to support research and development activities.

#### **Core Compound Information**

Fosamprenavir is a phosphate ester prodrug of amprenavir, an inhibitor of the human immunodeficiency virus (HIV) protease.[1] The introduction of deuterium (d4) in specific molecular positions creates **Fosamprenavir-d4**, a valuable tool in pharmacokinetic and metabolic studies. The heavy isotopes make the molecule easily distinguishable from its non-deuterated counterpart by mass spectrometry, allowing for precise quantification in biological matrices without the interference of the dosed drug.

### **Chemical Identity and Physicochemical Properties**

The key identifiers and physicochemical properties of **Fosamprenavir-d4** and its parent compound are summarized below.



Property	Fosamprenavir-d4 Calcium Salt	Fosamprenavir
CAS Number	1133702-41-6[2]	226700-79-4[3]
Molecular Formula	C25H30D4CaN3O9PS[4]	C25H36N3O9PS[3]
Molecular Weight	627.69 g/mol [4]	585.61 g/mol
Synonyms	GW-433908G-d4, Lexiva-d4, Telzir-d4[5]	GW-433908, Lexiva, Telzir
Solubility (Fosamprenavir Calcium Salt)	Data not available	In DMSO: ~30 mg/mLIn Ethanol: ~2 mg/mLIn Water: ~0.31 mg/mL at 25°C[3][6]
pKa (Strongest Acidic)	Data not available	1.22[7]
pKa (Strongest Basic)	Data not available	2.45[7]
LogP	Data not available	1.92[7]
Protein Binding (as Amprenavir)	~90%[8]	~90%[8]

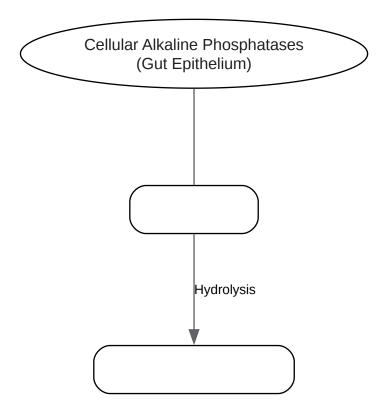
#### **Metabolic Pathway and Mechanism of Action**

Fosamprenavir exerts its therapeutic effect through its active metabolite, amprenavir. The metabolic conversion is a critical step in its mechanism of action.

#### **Hydrolysis to Amprenavir**

Following oral administration, fosamprenavir is rapidly and almost completely hydrolyzed by cellular alkaline phosphatases in the gut epithelium during absorption. This enzymatic cleavage removes the phosphate group, releasing the active drug, amprenavir, and inorganic phosphate into the systemic circulation.[8]





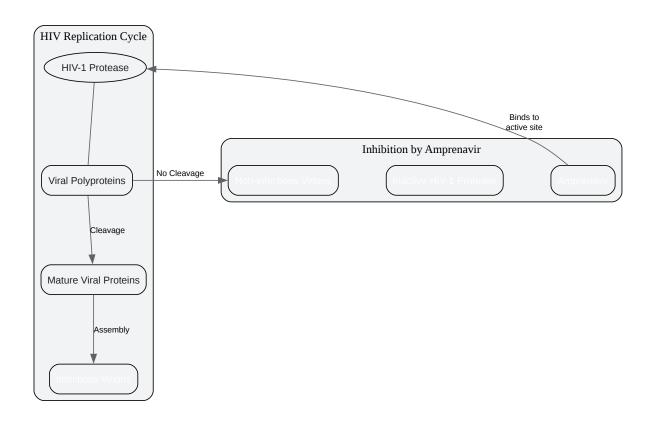
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Metabolic conversion of Fosamprenavir to Amprenavir.

#### **Inhibition of HIV-1 Protease**

Amprenavir is a potent inhibitor of the HIV-1 protease. This viral enzyme is essential for the lifecycle of HIV, as it cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins. Amprenavir binds to the active site of the HIV-1 protease, preventing this cleavage. Consequently, only immature, non-infectious viral particles are produced, thus halting the replication of the virus.[7]





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Mechanism of action of Amprenavir on HIV-1 Protease.

#### **Experimental Protocols**

The following section outlines key experimental methodologies for the synthesis and analysis of **Fosamprenavir-d4**.

#### Synthesis of Fosamprenavir-d4



The synthesis of **Fosamprenavir-d4** involves the use of deuterated starting materials or intermediates. A plausible synthetic route is adapted from the known synthesis of Fosamprenavir. The deuterium atoms are typically introduced in the isobutyl group of the molecule, originating from a deuterated isobutylamine or a related precursor.

A general workflow for the synthesis is as follows:

- Preparation of the Deuterated Intermediate: Synthesis of N-(isobutyl-d4)-4nitrobenzenesulfonamide from 4-nitrobenzenesulfonyl chloride and isobutylamine-d4.
- Coupling Reaction: Reaction of the deuterated sulfonamide with a suitable chiral epoxide intermediate to form the core structure.
- Carbamate Formation: Introduction of the tetrahydrofuranyl carbamate group.
- Phosphorylation: Phosphorylation of the hydroxyl group to introduce the phosphate ester.
- Reduction and Salt Formation: Reduction of the nitro group to an amine, followed by formation of the calcium salt to yield Fosamprenavir-d4 Calcium Salt.

#### **Analytical Methodologies**

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A reversed-phase HPLC (RP-HPLC) method can be employed for the determination of purity and for assaying **Fosamprenavir-d4**.

- Column: C18 column (e.g., Symmetry 75 x 4.6 mm, 5 μm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometer at 260 nm.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol, to a known concentration (e.g., 100 μg/mL).



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

LC-MS/MS is the preferred method for quantifying **Fosamprenavir-d4** and its metabolite, Amprenavir-d4, in biological samples due to its high sensitivity and selectivity.

- Chromatographic Separation:
  - Column: C18 column (e.g., Phenomenex C18 50 x 4.6 mm, 5 μm).
  - Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 25:75 v/v).
  - Flow Rate: 0.7 mL/min.
- Mass Spectrometric Detection:
  - o Ionization: Electrospray Ionization (ESI) in positive mode.
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - Transitions: Specific parent-to-product ion transitions for Fosamprenavir-d4 and an appropriate internal standard would need to be determined. For the non-deuterated form, the transition m/z 586.19 → 57.07 has been reported.
- Sample Preparation: Liquid-liquid extraction or solid-phase extraction is typically used to isolate the analyte from the biological matrix (e.g., plasma, serum).

#### Conclusion

**Fosamprenavir-d4** is an essential analytical tool for researchers in the field of HIV drug development and pharmacology. Its use as an internal standard in bioanalytical assays allows for accurate and precise quantification of Fosamprenavir and its active metabolite, Amprenavir. The information provided in this guide serves as a foundational resource for the effective utilization of **Fosamprenavir-d4** in a research setting.



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